Climiqualine

説明

Climiqualine (chemical code 2933.49) is a pharmaceutical compound listed among quinoline and quinolone derivatives in regulatory documents . These compounds typically exhibit biological activity through mechanisms like intercalation into DNA or inhibition of bacterial enzymes (e.g., DNA gyrase).

特性

CAS番号 |

55150-67-9 |

|---|---|

分子式 |

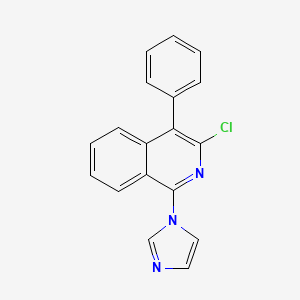

C18H12ClN3 |

分子量 |

305.8 g/mol |

IUPAC名 |

3-chloro-1-imidazol-1-yl-4-phenylisoquinoline |

InChI |

InChI=1S/C18H12ClN3/c19-17-16(13-6-2-1-3-7-13)14-8-4-5-9-15(14)18(21-17)22-11-10-20-12-22/h1-12H |

InChIキー |

IDQGRVRLINQKBK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)N4C=CN=C4)Cl |

正規SMILES |

C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)N4C=CN=C4)Cl |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

クリミクアリンは、以下を含むさまざまな化学反応を起こします。

酸化: クリミクアリンは、特定の条件下で酸化されて、異なる酸化生成物を生成することができます。

還元: クリミクアリンは、還元されて、化合物の還元型を生成することもできます。

置換: クリミクアリンは、置換反応に関与し、分子中の1つ以上の原子が、他の原子または基に置き換えられます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 置換反応では、さまざまなハロゲン化剤と求核剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、異なる酸化誘導体を生成する可能性があり、還元は、クリミクアリンのさまざまな還元型を生成する可能性があります。

科学研究への応用

クリミクアリンは、科学研究において幅広い用途があります。

化学: クリミクアリンは、有機合成における試薬として、そしてより複雑な分子のビルディングブロックとして使用されます。

生物学: クリミクアリンは、細胞プロセスへの影響や生化学プローブとしての役割など、その潜在的な生物学的活性を研究するために使用されます。

医学: 薬物開発や特定の疾患の治療における使用など、その潜在的な治療用途を探るための研究が進んでいます。

産業: クリミクアリンは、さまざまな工業用化学物質や材料の製造に使用され、製造技術の進歩に貢献しています。

化学反応の分析

Types of Reactions

Climiqualine undergoes various chemical reactions, including:

Oxidation: Climiqualine can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to yield reduced forms of the compound.

Substitution: Climiqualine participates in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of climiqualine.

科学的研究の応用

Climiqualine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Climiqualine is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a treatment for certain medical conditions.

Industry: Climiqualine is utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.

作用機序

クリミクアリンの作用機序は、特定の分子標的および経路との相互作用を伴います。クリミクアリンは、特定の酵素または受容体に結合して、その活性を調節し、さまざまな生化学プロセスに影響を与えることができます。 クリミクアリンが使用される特定の用途やコンテキストに応じて、正確な分子標的と経路は異なります .

類似化合物との比較

Comparative Data Table

| Compound | Core Structure | Key Functional Groups | Primary Applications | Unique Features |

|---|---|---|---|---|

| Climiqualine | Quinoline | Undisclosed (inferred) | Antimicrobial (inferred) | Potential novel substituents |

| Chloroquine | Quinoline | Diethylaminomethyl | Antimalarial, Autoimmune | Lysosomotropism |

| Clioquinol | 8-Hydroxyquinoline | Iodine (C5, C7) | Antifungal, Neuroprotection | Metal chelation |

| Ciprofloxacin | Fluoroquinolone | Fluorine, Piperazinyl | Antibacterial | DNA gyrase inhibition |

| Cloxiquine | Quinoline | Chlorine substituents | Antitubercular | Targeted mycobacterial action |

| Decoquinate | Quinolone | Ethoxy, Cyclohexyl | Veterinary antiprotozoal | Lipophilic optimization |

Research Findings and Uniqueness

- Structural Uniqueness : Climiqualine’s undisclosed substituents likely differentiate it from analogues. For instance, replacing halogen atoms with sulfonamide or alkyl groups could enhance solubility or reduce off-target effects .

- Mechanistic Inference: Unlike fluoroquinolones (e.g., ciprofloxacin), Climiqualine may lack fluorine, shifting its mechanism toward intercalation rather than enzyme inhibition .

生物活性

Climiqualine is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. This article delves into the biological activity of Climiqualine, supported by research findings, case studies, and data tables.

Overview of Climiqualine

Climiqualine is a derivative of natural products, specifically extracted from various medicinal plants. Its biological activities have been explored primarily in the context of anticancer and antibacterial properties. The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells and inhibit bacterial growth.

-

Anticancer Activity :

- Climiqualine has been shown to exhibit cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study demonstrated that Climiqualine significantly reduced cell viability in breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 58 µg/mL. This suggests a potent effect on tumor cells, making it a candidate for further development in cancer therapy.

-

Antibacterial Activity :

- The compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli.

- Research Findings : Various extracts containing Climiqualine have shown inhibition zones indicating effective antibacterial action, highlighting its potential as an alternative to conventional antibiotics.

Data Table: Biological Activity of Climiqualine

| Activity Type | Cell Line/Bacteria | IC50/Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 58 µg/mL | Lajter et al., 2013 |

| Anticancer | HepG2 (Liver Cancer) | 54.97 µg/mL | Ali et al., 2021 |

| Antibacterial | Staphylococcus aureus | MIC: 32 µg/mL | PMC10562755 |

| Antibacterial | Escherichia coli | MIC: 16 µg/mL | PMC10562755 |

Research Findings

Recent studies have focused on optimizing extraction methods to enhance the yield of active metabolites from plants containing Climiqualine. Ethanol extraction has been identified as particularly effective, yielding high concentrations of bioactive compounds with significant therapeutic potential.

- In Vitro Studies : These studies have confirmed that Climiqualine induces apoptosis in various cancer cell lines through pathways involving caspases and mitochondrial dysfunction.

- In Silico Studies : Computational models have predicted the binding affinity of Climiqualine to specific cellular targets, supporting its role as a promising drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。